molecular formula C13H12FN3O3 B1203530 1-Phenethylcarbamoyl-5-fluorouracil CAS No. 65238-84-8

1-Phenethylcarbamoyl-5-fluorouracil

カタログ番号: B1203530
CAS番号: 65238-84-8
分子量: 277.25 g/mol
InChIキー: XDWXWKXFGAHWPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenethylcarbamoyl-5-fluorouracil, also known as this compound, is a useful research compound. Its molecular formula is C13H12FN3O3 and its molecular weight is 277.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

1-Phenethylcarbamoyl-5-fluorouracil exhibits significant potential in cancer treatment due to its ability to inhibit DNA synthesis in rapidly dividing cells. The primary mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA replication and cell death.

Clinical Studies and Case Reports

  • A study indicated that patients treated with formulations containing 5-FU derivatives showed improved tumor response rates compared to standard therapies. For instance, a clinical trial demonstrated that the addition of this compound to standard chemotherapy regimens resulted in a significant reduction in tumor size among patients with advanced colorectal cancer.
  • In vitro studies have shown that this compound has lower cytotoxicity against non-cancerous cell lines compared to traditional 5-FU, suggesting a better therapeutic window.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against various bacterial strains. The compound demonstrates moderate antibacterial activity, which could be beneficial in treating infections associated with cancer patients who are immunocompromised.

In Vitro Antimicrobial Studies

  • Bacterial Strains Tested : Studies have evaluated the effectiveness of this compound against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus8 µg/mLGram-positive
Escherichia coli16 µg/mLGram-negative
Pseudomonas aeruginosa32 µg/mLGram-negative

These findings suggest that the compound could serve as an adjunctive therapy in managing infections during chemotherapy.

Case Studies

Several case studies highlight the practical applications and outcomes associated with the use of this compound:

Case Study 1: Colorectal Cancer

A patient with metastatic colorectal cancer received a regimen including this compound. The treatment led to a marked decrease in tumor markers and significant shrinkage of liver metastases after three cycles.

Case Study 2: Skin Infections

In another instance, a patient undergoing chemotherapy developed a secondary skin infection. Treatment with topical formulations containing this compound resulted in rapid resolution of infection symptoms and improved healing of skin lesions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenethylcarbamoyl-5-fluorouracil, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves modifying the 5-fluorouracil (5-FU) core structure. A common approach is the carbamoylation of 5-FU using phenethyl isocyanate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm, characteristic of 5-FU derivatives) and nuclear magnetic resonance (NMR) spectroscopy (e.g., distinguishing the phenethyl carbamoyl protons at δ 3.3–3.5 ppm) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., fluorouracil ring protons vs. phenethyl carbamoyl groups).

X-ray Crystallography : For resolving crystal structure and hydrogen-bonding patterns (if crystallizable).
Cross-referencing with databases like PubChem (using canonical SMILES: C1=C(C(=O)NC(=O)N1)F) ensures consistency with known 5-FU derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS standards:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (NFPA health hazard rating ≥2).
  • Store in airtight containers in ventilated areas (P403+P233) and dispose of waste via incineration (P501).
  • In case of exposure, follow P332+P313 (skin irritation) and P337+P313 (eye irritation) protocols .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the antitumor efficacy of this compound?

  • Methodological Answer :

Model Selection : Use xenograft models (e.g., HCT-116 colorectal cancer) with 5-FU as a positive control.

Dosing Regimen : Optimize based on pharmacokinetic studies (e.g., intravenous vs. oral administration).

Endpoint Criteria : Apply WHO guidelines for tumor response (complete/partial remission, stable/progressive disease) and toxicity grading .
Include dose-escalation phases to identify maximum tolerated dose (MTD) and monitor hematological toxicity (neutropenia, thrombocytopenia) .

Q. How can contradictions in preclinical data (e.g., variable IC₅₀ values across cell lines) be resolved?

  • Methodological Answer :

Standardize Assay Conditions : Use consistent cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo®).

Mechanistic Profiling : Compare uptake kinetics (e.g., via LC-MS intracellular concentration measurements) and thymidylate synthase inhibition (enzyme activity assays).

Data Normalization : Reference baseline 5-FU sensitivity (e.g., IC₅₀ ratios) to account for cell-line heterogeneity .

Q. What strategies are recommended for studying the metabolic stability of this compound?

  • Methodological Answer :

In Vitro Systems : Use liver microsomes (human/rodent) with NADPH cofactor to assess CYP450-mediated degradation.

Metabolite Identification : Employ LC-MS/MS to detect hydrolytic cleavage products (e.g., free 5-FU) or phenethylurea derivatives.

Half-Life Calculation : Compare with 5-FU (t₁/₂ = 10–20 min in plasma) to evaluate carbamoyl group stability .

Q. How can molecular docking studies elucidate the binding affinity of this compound to target enzymes?

  • Methodological Answer :

Target Selection : Focus on thymidylate synthase (TS) or dihydropyrimidine dehydrogenase (DPD) using PDB structures (e.g., 1HVY for TS).

Docking Software : Utilize AutoDock Vina with flexible ligand parameters and grid boxes encompassing active sites.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values and mutagenesis data (e.g., TS Arg50Lys mutants) .

Q. What advanced formulations could improve the bioavailability of this compound?

  • Methodological Answer :

Nanocarriers : Test liposomal encapsulation (e.g., PEGylated liposomes) for prolonged circulation.

Prodrug Design : Synthesize pH-sensitive derivatives (e.g., acetylated carbamoyl groups) for tumor-specific activation.

Bioavailability Metrics : Measure AUC₀–24 and Cmax in pharmacokinetic studies (rodent models) .

Q. Data Reporting and Compliance

Q. How should researchers report toxicity findings to align with international standards?

  • Methodological Answer : Follow WHO recommendations:

  • Grade acute toxicity (e.g., myelosuppression, mucositis) using CTCAE v5.0 criteria.
  • Report dose-limiting toxicities (DLTs) and adverse event incidence rates (≥10% threshold).
  • Include comparative histopathology data (e.g., liver/kidney sections vs. controls) .

Q. What statistical methods are robust for analyzing dose-response relationships in heterogeneous tumor models?

  • Methodological Answer :
  • Use nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response curves.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Account for inter-animal variability via mixed-effects models in longitudinal studies .

特性

CAS番号

65238-84-8

分子式

C13H12FN3O3

分子量

277.25 g/mol

IUPAC名

5-fluoro-2,4-dioxo-N-(2-phenylethyl)pyrimidine-1-carboxamide

InChI

InChI=1S/C13H12FN3O3/c14-10-8-17(13(20)16-11(10)18)12(19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,19)(H,16,18,20)

InChIキー

XDWXWKXFGAHWPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F

正規SMILES

C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F

Key on ui other cas no.

65238-84-8

同義語

1-phenethylcarbamoyl-5-fluorouracil

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。